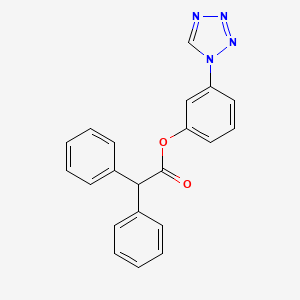
4-(2-methylpropoxy)-N-(quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methylpropoxy)-N-(quinolin-8-yl)benzamide is an organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropoxy)-N-(quinolin-8-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of aniline derivatives with benzoyl chloride under basic conditions.
Introduction of the Quinoline Moiety: The quinoline moiety is introduced via a nucleophilic substitution reaction, where the benzamide core reacts with 8-chloroquinoline in the presence of a base such as potassium carbonate.
Attachment of the 2-Methylpropoxy Group: The final step involves the alkylation of the benzamide-quinoline intermediate with 2-methylpropyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpropoxy)-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-(2-methylpropoxy)-N-(quinolin-8-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-methylpropoxy)-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(2-methylpropoxy)-N-(quinolin-8-yl)benzamide: Unique due to its specific substitution pattern.
4-(2-methylpropoxy)-N-(quinolin-6-yl)benzamide: Similar structure but with the quinoline moiety at a different position.
4-(2-methylpropoxy)-N-(quinolin-4-yl)benzamide: Another isomer with the quinoline moiety at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the quinoline moiety plays a crucial role in determining the compound’s interaction with molecular targets and its overall properties.
Properties
Molecular Formula |
C20H20N2O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-(2-methylpropoxy)-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C20H20N2O2/c1-14(2)13-24-17-10-8-16(9-11-17)20(23)22-18-7-3-5-15-6-4-12-21-19(15)18/h3-12,14H,13H2,1-2H3,(H,22,23) |
InChI Key |
JPTQVERISFKFBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14982475.png)

![(5Z)-5-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-ylidene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14982483.png)

![2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14982496.png)
![2-(3,5-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14982503.png)


![2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B14982529.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B14982530.png)
![9-benzyl-3-(2,5-dimethylbenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14982538.png)
![7-(2-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14982543.png)
![8-(3-bromophenyl)-13-(4-fluorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B14982547.png)
![{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methoxyphenyl)methanone](/img/structure/B14982553.png)
